molecular formula C18H15N5 B12132696 N-benzhydryl-7H-purin-6-amine CAS No. 10184-21-1

N-benzhydryl-7H-purin-6-amine

Cat. No.: B12132696
CAS No.: 10184-21-1
M. Wt: 301.3 g/mol
InChI Key: UWJNBBOLPUOMST-UHFFFAOYSA-N
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Description

N-benzhydryl-7H-purin-6-amine is a purine derivative with the molecular formula C18H15N5 and a molecular weight of 301.3 g/mol . This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Researchers value this compound for its structural relationship to the cytokinin class of plant growth regulators, particularly 6-benzylaminopurine (BAP) . Cytokinins are fundamental in plant cell biology, where they influence processes such as cell division, shoot formation, and the delay of senescence . The benzhydryl (diphenylmethyl) moiety in its structure may be investigated for its effects on the compound's bioactivity, lipophilicity, and interaction with cytokinin-binding proteins or enzymes like purine nucleoside phosphorylase . Its research applications span plant physiology, biochemistry, and the synthesis of more complex chemical analogs for structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10184-21-1

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzhydryl-7H-purin-6-amine

InChI

InChI=1S/C18H15N5/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)23-18-16-17(20-11-19-16)21-12-22-18/h1-12,15H,(H2,19,20,21,22,23)

InChI Key

UWJNBBOLPUOMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4

Origin of Product

United States

Synthetic Methodologies for N Benzhydryl 7h Purin 6 Amine and Its Analogues

Strategies for Purine (B94841) Ring Functionalization at the 6-position

The C6 position of the purine ring is a key site for modification in the synthesis of a wide array of biologically active molecules. researchgate.netrsc.org The development of efficient methods to introduce substituents at this position is crucial for creating analogues of N-benzhydryl-7H-purin-6-amine.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the functionalization of the purine C6 position. This approach typically involves the displacement of a good leaving group, most commonly a halogen, from the 6-position of the purine ring by a nucleophile. 6-Chloropurine (B14466) and its corresponding nucleosides are widely used starting materials for this purpose. nih.govnih.gov

The reactivity of the 6-halopurine is influenced by the nature of the halogen, with the order not always following simple electronegativity trends. For instance, some studies have found that 6-bromopurine (B104554) nucleosides can be more reactive than their 6-chloro counterparts in SNAr reactions with weak nucleophiles like arylamines. byu.edu The reaction conditions, including solvent and temperature, play a significant role in the reaction's efficiency. Microwave-assisted protocols have been developed to accelerate these substitutions, offering a "green chemistry" approach with good to excellent yields. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the Purine C6-Position

Starting MaterialNucleophileConditionsProductYieldReference
6-Chloropurine derivativeVarious aminesMicrowave irradiation, DIPEA, Ethanol6-Aminopurine derivativesGood researchgate.net
6-chloro-9-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)purineMalononitrile sodium saltNot specified6-(dicyanomethyl)purine ribonucleoside derivativeGood nih.gov
6-ChloropurineAlkynes(PPh3)2PdCl2-CuI, Triethylamine6-Alkynylated purinesHigh nih.gov

The formation of the C6-N bond is central to the synthesis of this compound. This is typically achieved by coupling an amine with a 6-halopurine. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, complementing traditional SNAr methods.

The Suzuki-Miyaura cross-coupling reaction, for example, provides a versatile method for introducing aryl and alkenyl groups at the 2, 6, or 8 positions of the purine ring by reacting halopurines with boronic acids. researchgate.netscispace.com While this reaction primarily forms C-C bonds, related palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are frequently used for C-N bond formation in heterocyclic systems. For purines, direct amination of 6-chloropurines often proceeds efficiently without a metal catalyst, especially with aliphatic amines, falling under the SNAr category. researchgate.netnih.gov Various coupling reagents such as HATU, DCC, and BOPCl are also employed to facilitate the formation of amide bonds, which can be relevant in the synthesis of more complex analogues. growingscience.comnih.gov

Introduction of the Benzhydryl Moiety

The benzhydryl amine scaffold is a privileged structure in medicinal chemistry. acs.orgnih.gov Its synthesis, including racemic and enantioselective approaches, is a critical step in preparing the necessary precursor for coupling with the purine ring.

Transition-metal catalysis offers a range of efficient methods for synthesizing benzhydryl amines. acs.org These reactions often involve the coupling of readily available starting materials.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of diarylmethylamines. One method involves the coupling of aryl boronic acids with N,O-acetals or N,N-aminals. acs.orgnih.gov Another novel route describes a copper-catalyzed desulfonylative amination, reacting sulfone derivatives with amines to produce structurally diverse benzhydryl amines in good yields. researchgate.net

Iridium-Catalyzed Reactions: Photoredox catalysis using iridium complexes has enabled the C-H arylation of N-aryl tertiary amines with diaryliodonium salts, providing a pathway to benzhydryl amine derivatives. acs.org

Nickel-Catalyzed Reactions: A three-component reductive coupling of aryl aldehydes, N-trimethylsilylamines, and aryl halides catalyzed by nickel has been reported to form tertiary benzhydryl amines in high yields. acs.org

Table 2: Selected Metal-Catalyzed Syntheses of Benzhydryl Amines

Catalyst SystemReactantsReaction TypeYieldReference
Copper(I)Aryl boronic acids, N,O-acetals/N,N-aminalsCoupling ReactionGood acs.orgnih.gov
Copper ChlorideSulfones, AminesDesulfonylative AminationReasonable nih.govresearchgate.net
Iridium photoredox catalystN-aryl tertiary amines, Diaryliodonium saltsC-H Arylation56-98% acs.org
NickelAryl aldehydes, N-trimethylsilylamines, Aryl halidesThree-component Reductive CouplingUp to 99% acs.org

Growing interest in green chemistry has spurred the development of metal-free synthetic routes. nih.govresearchgate.net These methods often rely on multicomponent reactions (MCRs) or employ environmentally benign catalysts.

For the synthesis of benzhydryl amine precursors, several metal-free MCRs have been reported. For example, the Petasis borono-Mannich reaction, using chitosan (B1678972) as a biopolymer catalyst, can produce alkylaminophenols, which are related structures. researchgate.net Other approaches utilize reusable heterogeneous catalysts like activated Fuller's earth for the synthesis of 1-(amino)alkyl-2-naphthols, demonstrating the versatility of metal-free protocols. nih.gov

Chirality is a critical factor in drug design, and the development of asymmetric methods to synthesize single-enantiomer chiral benzhydryl amines is of significant importance. acs.org Both organocatalytic and metal-catalyzed enantioselective methods have been explored. nih.govresearchgate.net

Organocatalyzed Enantioselective Synthesis: Chiral phosphoric acids derived from SPINOL have been used as organocatalysts for the N-alkylation of indoles and carbazoles via in situ generated aza-para-quinone methides, yielding chiral benzhydryl amine derivatives. acs.orgnih.gov Another key reaction is the Strecker synthesis, where a chiral bicyclic guanidine (B92328) has been used to catalyze the enantioselective addition of HCN to N-benzhydryl imines, producing chiral α-amino nitriles as precursors to chiral amino acids. nih.gov

Metal-Catalyzed Enantioselective Synthesis: Copper(I) catalysis, in conjunction with a chiral sulfoxide-dialkylphosphine (SOP) ligand, has been used for the highly enantioselective pinacolboryl addition to N-Boc-imines. acs.orgnih.govsemanticscholar.org This method provides enantio-enriched N-Boc-α-amino boronic esters, which are versatile intermediates. acs.orgnih.gov Rhodium(I) complexes with chiral diene ligands have also been employed for the enantioselective arylation of N-diphenylphosphinyl-protected aldimines with arylboronic acids. researchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a versatile area of medicinal chemistry, primarily revolving around the strategic modification of three key structural components: the purine nucleus, the benzhydryl moiety, and the potential introduction of a linker region. These modifications are typically achieved through well-established synthetic routes, with the common starting material being a substituted purine, most frequently 6-chloropurine. The primary reaction for the synthesis of the parent compound and many of its N6-substituted analogues is the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring with an appropriate amine.

Chemical Modifications at the Purine Nucleus

Modifications to the purine core are crucial for exploring the structure-activity relationships of this compound analogues. These changes can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. The synthesis strategies often begin with a pre-functionalized purine ring before the attachment of the benzhydryl-amine side chain.

A foundational method for creating N6-substituted purines involves the reaction of 6-chloropurine with a desired amine. bohrium.com However, further derivatization of the purine heterocycle can be achieved at several positions, most notably at the N7, N9, C2, and C8 atoms.

Alkylation at N7 and N9 Positions: Direct alkylation of N6-substituted purines with alkyl halides typically results in a mixture of N7 and N9 isomers, with the N9 product often being the thermodynamically more stable and predominant regioisomer. nih.gov The separation of these isomers can be challenging. To overcome this, regioselective methods have been developed.

N9-Selective Alkylation: One strategy to achieve N9 selectivity is to use a purine derivative with a bulky substituent at the C6 position, which sterically hinders the approach of the alkylating agent to the N7 position. nih.govmdpi.com For example, reacting 6-(heteroaryl)purines with sodium hydride and an alkyl halide can lead to exclusive formation of the N9-alkylated product, as the heteroaryl group shields the N7 position. nih.gov

N7-Selective Alkylation: Conversely, specific conditions have been developed to favor N7 substitution. A direct regioselective method for introducing tert-alkyl groups at the N7 position involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a catalyst such as SnCl₄. nih.gov Other methods, though often multi-step, include the protection of the N9 position, followed by N7 alkylation and subsequent deprotection. nih.gov

Substitution at C2 and C8 Positions: Functionalization at the carbon atoms of the purine ring allows for another dimension of structural diversity.

C2 Position: To introduce substituents at the C2 position, a common strategy is to start with a disubstituted purine, such as 2,6-dichloropurine. researchgate.net The differential reactivity of the two chlorine atoms allows for sequential substitution, enabling the introduction of an amine at C2 and the benzhydryl-amine group at C6.

C8 Position: The C8 position can be functionalized through various reactions. For instance, 6-chloropurines can be readily brominated at the C8 position by treatment with bromine in water. mdpi.com This 8-bromo derivative can then serve as a handle for further modifications, such as cross-coupling reactions, before or after the introduction of the N6-substituent.

Table 1: Examples of Synthetic Modifications at the Purine Nucleus
PositionModification TypeExample Reagents/MethodResulting Structure FeatureReference
N9AlkylationNaH, Ethyl Iodide on a 6-(heteroaryl)purineRegiospecific N9-alkylation nih.gov
N7tert-AlkylationN-trimethylsilylated purine, t-BuCl, SnCl₄Regioselective N7-tert-alkylation nih.gov
N9Introduction of solubilizing group9-[(2-acetoxyethoxy)methyl]-6-chloropurine followed by hydrolysisN9-(2-hydroxyethoxymethyl) group nih.gov
C8HalogenationBr₂ in H₂O8-Bromo substituent mdpi.com
C2, C6Sequential SubstitutionStart with 2,6-dichloropurineDifferential substitution at C2 and C6 researchgate.net

Structural Variations on the Benzhydryl Moiety

Altering the substitution pattern on the two phenyl rings of the benzhydryl group is a key strategy for fine-tuning the pharmacological profile of the target compounds. This is synthetically accomplished not by modifying the pre-formed this compound, but by utilizing appropriately substituted benzhydrylamine precursors in the initial condensation reaction with 6-chloropurine.

The general synthesis for these analogues involves the nucleophilic substitution of 6-chloropurine with a primary amine of the formula (R¹) (R²)CH-NH₂, where R¹ and R² are substituted or unsubstituted phenyl rings. The required substituted benzhydrylamines can be prepared through standard organic chemistry methods, such as the reductive amination of the corresponding substituted benzophenones. This approach allows for the systematic introduction of a wide array of functional groups, including halogens, alkyl, and alkoxy groups, at various positions on the aromatic rings.

For example, to synthesize N-(4,4'-difluorobenzhydryl)-7H-purin-6-amine, one would react 6-chloropurine with 4,4'-difluorobenzhydrylamine. The synthetic route provides a straightforward and modular approach to a library of analogues with diverse electronic and steric properties on the benzhydryl scaffold.

Table 2: Synthesis of Analogues via Substituted Benzhydrylamine Precursors
Desired Substituent (on Benzhydryl)Required Amine PrecursorCorresponding Ketone for Amine Synthesis
4,4'-Dichloro(4-chlorophenyl)(phenyl)methanamine4,4'-Dichlorobenzophenone
4,4'-Dimethoxy(4-methoxyphenyl)(phenyl)methanamine4,4'-Dimethoxybenzophenone
4,4'-Difluoro(4-fluorophenyl)(phenyl)methanamine4,4'-Difluorobenzophenone
3,3'-Dimethyl(m-tolyl)(phenyl)methanamine3,3'-Dimethylbenzophenone

Linker Region Modifications and their Synthetic Implications

The parent compound, this compound, features a direct covalent bond between the purine N6-amine and the benzhydryl carbon. However, a common strategy in drug design is to introduce a linker or spacer between these two key pharmacophores. This modification can alter the molecule's flexibility, orientation, and ability to span binding pockets in a biological target.

The synthesis of such analogues necessitates a multi-step approach, as a bifunctional linker must be sequentially coupled to the purine and the benzhydryl moiety. A versatile method involves using omega-amino acids as linkers. nih.gov

A representative synthetic sequence is as follows:

Attachment of the Linker to the Purine Core: 6-chloropurine is reacted with an omega-amino acid, such as 6-aminohexanoic acid, typically in an aqueous basic solution, to yield an N-(purin-6-yl)amino acid. nih.gov

Coupling of the Benzhydryl Moiety: The carboxylic acid group of the N-(purin-6-yl)amino acid is then activated using standard peptide coupling reagents (e.g., DCC, EDC/HOBt). The activated intermediate is subsequently reacted with benzhydrylamine to form the final amide bond, yielding a conjugate where the purine and benzhydryl groups are separated by the linker.

Table 3: Synthetic Strategies for Introducing Linkers
Linker TypeSynthetic PrecursorsKey Reaction StepsReference
Alkyl Carboxamide6-chloropurine, ω-amino acid, benzhydrylamine1. Nucleophilic substitution of Cl with amino acid. 2. Amide coupling. nih.gov
6-Aminohexanoyl6-chloropurine, 6-aminohexanoic acid derivativeSimilar to above, using a protected 6-aminohexanoic acid followed by coupling. bohrium.com

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the molecular and cellular mechanisms of action for the compound This compound in relation to the outlined topics.

Extensive and targeted searches were conducted to find data on the interaction of "this compound" with the following pathways and enzymes:

Purine Metabolism Pathways , including Nucleotide Biosynthesis and Salvage Pathways, and Adenosine-Related Processes.

Enzyme Inhibition and Activation , specifically targeting:

Key Kinases (CDK4/6, p38α MAPK, Cdc7 kinase, Topoisomerase II)

Viral Enzymes (Reverse Transcriptase, NS5B Polymerase)

Other Metabolically Relevant Enzymes (Aromatase)

The search results did not yield any studies, research findings, or data tables that directly associate This compound with these specific biological targets or mechanisms of action. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline.

Molecular and Cellular Mechanisms of Action of N Benzhydryl 7h Purin 6 Amine

Receptor Binding and Signaling Pathway Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction, converting extracellular signals into intracellular responses. nih.gov Purinergic receptors, a subset of GPCRs, are activated by purines like adenosine (B11128) and ATP and are involved in a vast array of physiological processes. nih.gov The N-benzhydryl-7H-purin-6-amine compound, as a purine (B94841) derivative, is hypothesized to interact with these and other GPCRs.

Cannabinoid Receptor (CB1/CB2) Ligand Interactions

The cannabinoid receptors, CB1 and CB2, are GPCRs that constitute a core component of the endocannabinoid system. nih.gov The CB1 receptor is highly expressed in the central nervous system and also found in various peripheral tissues, while CB2 receptor expression is primarily associated with immune cells. nih.gov

While direct binding studies for this compound on cannabinoid receptors are not extensively documented, research into other substituted purine structures has revealed interactions with this system. For example, certain functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as peripherally restricted inverse agonists of the CB1 receptor. nih.gov This indicates that the purine scaffold can be modified to achieve potent and selective interaction with cannabinoid receptors. The bulky benzhydryl group at the N6 position of this compound suggests a potential for steric interactions within the ligand-binding pocket of GPCRs, although specific affinity and functional activity at CB1 and CB2 receptors require empirical determination.

Adenosine Receptor Subtype Affinity and Selectivity

Adenosine receptors (ARs) are a class of purinergic GPCRs divided into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are integral to regulating a wide range of physiological functions. The affinity and selectivity of ligands for these subtypes are heavily influenced by the substitutions on the purine ring. nih.gov

Modification at the N6-position of the purine core is a well-established strategy for modulating affinity and selectivity, particularly for the A1 and A3 subtypes. nih.govsigmaaldrich.com Specifically, the introduction of an N6-benzyl group or related arylalkyl substituents has been shown to enhance selectivity for the A3 adenosine receptor. nih.gov The benzhydryl group of this compound is structurally similar to a benzyl (B1604629) group, suggesting a potential for interaction with adenosine receptors, possibly with some degree of selectivity. However, without direct experimental data, the precise affinity profile and selectivity of this compound across the adenosine receptor subtypes remain uncharacterized. Studies on various N6-substituted adenosine derivatives have shown a wide range of affinities, highlighting the sensitivity of the receptor binding pocket to the nature of the substituent. sigmaaldrich.com

Other G-Protein Coupled Receptor (GPCR) Interactions

The structural diversity of the GPCR superfamily allows for a vast range of ligand interactions. Purinergic receptors are known to form functional complexes, or heteromers, with other GPCRs, which can modulate their signaling properties. nih.gov This cross-talk between receptor systems adds a layer of complexity to cellular signaling. nih.gov

Given that this compound possesses a purine core, a privileged scaffold for GPCR ligand design, it is plausible that it may interact with other GPCRs beyond the cannabinoid and adenosine receptor families. The lipophilic benzhydryl moiety could facilitate interactions with hydrophobic pockets present in various receptor binding sites. However, specific screening and functional assays are required to identify any potential off-target interactions and to determine the broader GPCR interaction profile of this compound.

Cellular Impact

The interaction of a compound with its molecular targets ultimately translates into effects on cellular behavior, including proliferation, cell cycle regulation, and programmed cell death (apoptosis).

Effects on Cell Proliferation and Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell growth and division. Disruption of this process can lead to uncontrolled proliferation, a hallmark of cancer. semanticscholar.org Numerous purine derivatives have been investigated as potential anti-cancer agents due to their cytotoxic and anti-proliferative activities. semanticscholar.orgresearchgate.netnih.gov

Studies on related N6-substituted purine compounds have demonstrated significant effects on cell cycle progression. For instance, N6-isopentenyladenosine and its analogue N6-benzyladenosine were found to inhibit the growth of bladder carcinoma T24 cells by arresting the cell cycle in the G0/G1 phase. nih.gov Similarly, certain derivatives of N-(Purin-6-yl)aminopolymethylene carboxylic acids induce a cytostatic effect, blocking DNA synthesis and causing cell cycle arrest. semanticscholar.org While these findings suggest that the N6-purine scaffold is a viable pharmacophore for modulating cell proliferation, the specific effects of this compound on cell cycle progression in different cell lines have not been reported.

Table 1: Effect of Related N6-Substituted Purines on Cell Cycle Progression in T24 Bladder Carcinoma Cells This table presents data for compounds structurally related to this compound to illustrate the potential effects of this chemical class.

CompoundCell LineEffectPhase of ArrestReference
N6-isopentenyladenosineT24 (Bladder Carcinoma)Growth InhibitionG0/G1 nih.gov
N6-benzyladenosineT24 (Bladder Carcinoma)Growth InhibitionG0/G1 nih.gov

Induction of Apoptosis in Cellular Models

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis by eliminating damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. nih.gov

The capacity of N6-substituted purines to trigger apoptosis has been documented. In bladder carcinoma T24 cells, both N6-isopentenyladenosine and N6-benzyladenosine were shown to induce apoptosis, an effect linked to the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov The pro-apoptotic potential of the purine scaffold is further supported by studies on other derivatives that selectively induce apoptosis in various leukemia and breast cancer cell lines. nih.govmdpi.com These findings highlight a potential mechanism of action for this class of compounds. However, direct evidence confirming the ability of this compound to induce apoptosis, and the specific molecular pathways involved (e.g., intrinsic vs. extrinsic pathways, involvement of Bcl-2 family proteins), is currently lacking and requires further investigation.

Table 2: Pro-Apoptotic Activity of Related N6-Substituted Purines This table shows data for compounds structurally related to this compound.

CompoundCell LineObserved EffectAssociated MechanismReference
N6-isopentenyladenosineT24 (Bladder Carcinoma)Apoptosis InductionActivation of Caspase 3 nih.gov
N6-benzyladenosineT24 (Bladder Carcinoma)Apoptosis InductionActivation of Caspase 3 nih.gov

Anti-migratory and Anti-invasive Cellular Activities

Following a comprehensive review of publicly available scientific literature, no specific research data was found regarding the anti-migratory and anti-invasive cellular activities of the chemical compound this compound. Searches for studies investigating the effect of this particular compound on cell migration, invasion assays, or related cellular processes did not yield any relevant results.

While research exists on the biological activities of various purine and benzhydryl derivatives, the specific actions of this compound in the context of cell motility and invasion have not been documented in the available scientific papers. Therefore, detailed research findings and data tables on its anti-migratory and anti-invasive properties cannot be provided at this time.

Structure Activity Relationship Sar Studies of N Benzhydryl 7h Purin 6 Amine Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The essential pharmacophoric features can be summarized as:

Aromatic/Hydrophobic Regions: The two phenyl rings of the benzhydryl group contribute essential hydrophobic and aromatic interactions with the target protein. nih.gov

Cationic/Hydrogen Bonding Center: The secondary amine linking the benzhydryl group to the purine (B94841) core often acts as a cationic center or a hydrogen bond donor, forming crucial interactions within the binding pocket. nih.gov

Optimal Distances: The distances between the key pharmacophoric elements, such as the benzhydryl group and other functional moieties, are critical for achieving a balanced biological activity profile. nih.gov

These models indicate that both the steric and electronic features of the molecule are necessary for optimal supramolecular interactions with a specific biological target, which in turn triggers or blocks its biological response.

Impact of Purine Ring Substituents on Activity and Selectivity

Modifications to the purine ring of N-benzhydryl-7H-purin-6-amine derivatives have a profound effect on their activity and selectivity.

The position of alkyl or other substituents on the purine nitrogen atoms (N7 vs. N9) significantly influences the biological properties of these compounds. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. nih.gov However, specific synthetic methods have been developed to achieve regioselective N7 alkylation. nih.gov

Studies on related N7-substituted purine derivatives have shown that this substitution pattern can lead to compounds with interesting biological activities, including antiviral and anticancer properties. nih.gov The stability of the substituent at the N7 position is a crucial factor, as it can influence the compound's metabolic fate and duration of action. nih.gov For instance, the tert-butyl group at the N7 position has been shown to be stable under various reaction conditions, allowing for further modifications at other positions of the purine ring. nih.gov

The differentiation between N7 and N9 isomers is critical for SAR studies and can be reliably achieved using spectroscopic methods like NMR, where the chemical shift of the C5 carbon of the purine ring is a key indicator. nih.gov

While specific data on heteroatom modifications for this compound is limited, studies on related 6-substituted purine derivatives offer valuable insights. The nature of the substituent at the C6 position of the purine ring plays a vital role in the regioselectivity of N-alkylation reactions and, consequently, the biological activity. nih.gov For example, the presence of a chloro, methoxy, or methylthio group at C6 can facilitate N7 regioselective alkylation. nih.gov

Furthermore, the introduction of different functional groups at the C6 position, such as amino, thio, or alkoxy groups, can modulate the electronic properties and hydrogen bonding capabilities of the purine ring, thereby influencing its interaction with biological targets. researchgate.net

Influence of Benzhydryl Moiety Modifications on Receptor Affinity

The benzhydryl moiety is a critical pharmacophoric element, and modifications to this part of the molecule can significantly impact receptor affinity and selectivity.

Substituents on the phenyl rings of the benzhydryl group can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity. The nature and position of these substituents are crucial. For instance, in a series of benzhydrylpiperidine analogues, the introduction of a 4-fluoro substituent on one of the phenyl rings was found to be important for activity at monoamine transporters. nih.gov

SAR studies on other benzhydryl-containing compounds have shown that:

Electron-withdrawing groups, such as halogens, can influence the molecule's interaction with the target.

The position of the substituent (ortho, meta, or para) can dramatically alter the compound's activity profile.

These findings underscore the importance of the electronic landscape of the benzhydryl moiety in determining receptor affinity.

The central carbon of the benzhydryl group is a stereocenter when the two phenyl rings are not identically substituted. Chirality plays a pivotal role in the biological activity of many benzhydryl derivatives. nih.gov Enantiomers of a chiral compound can exhibit significantly different potencies and selectivities for their biological targets. nih.govnih.gov

For example, in a series of cis-3,6-disubstituted piperidine (B6355638) derivatives containing a benzhydryl group, the separation of enantiomers revealed differential affinities for the dopamine (B1211576) transporter (DAT). nih.gov The (S,S)-(-)-enantiomer exhibited the highest potency, highlighting the importance of a specific stereochemical configuration for optimal interaction with the receptor. nih.gov Similarly, studies on chiral N6-benzyladenine derivatives have shown that the stereochemistry at the α-carbon of the benzyl (B1604629) group strongly influences the affinity for cytokinin receptors, with some enantiomers acting as agonists and others as antagonists. nih.gov This stereochemical preference is a critical factor in the design of potent and selective this compound derivatives.

Optimization of Linker Length and Flexibility

The rational design of bioactive molecules, including derivatives of this compound, often involves the strategic manipulation of a linker or spacer group that connects key pharmacophoric elements. The length and flexibility of this linker are critical parameters that can profoundly influence the compound's biological activity by affecting its binding affinity, selectivity, and pharmacokinetic properties. Research into N-6 substituted purine derivatives has demonstrated that systematic modifications to the linker can lead to significant improvements in potency and therapeutic profile.

Impact of Polymethylene Chain Length on Cytotoxic Activity

Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have provided valuable insights into the structure-activity relationship (SAR) concerning linker length. nih.gov In one such study, a series of compounds with varying lengths of the polymethylene chain serving as the linker between the purine core and another molecular fragment were synthesized and evaluated for their cytotoxic activity against tumor cell lines. nih.gov

The findings revealed that the length of the polymethylene linker is a crucial determinant of cytotoxic potency. nih.gov For instance, it was observed that both the purine moiety and a difluorobenzoxazine fragment, connected by a linker of a specific length, were essential for the manifestation of cytotoxic effects. nih.govmdpi.com This suggests that the linker plays a pivotal role in ensuring the optimal spatial orientation of the key interacting fragments within the biological target.

To illustrate the effect of linker length on cytotoxic activity, consider the following data synthesized from studies on purine conjugates with omega-amino acids.

CompoundLinker (Polymethylene Chain Length, n)Activity
2a n=1Cytotoxic against Jurkat cell line
2b n=2Cytotoxic against Jurkat cell line
2c n=3No cytotoxic activity
1d n=10High cytotoxicity (<30 µM)

Table 1: Influence of linker length on the cytotoxic activity of N-(purin-6-yl)amino acid derivatives. The data indicates that both very short and longer chain lengths can contribute to activity, while intermediate lengths may be detrimental. nih.gov

Linker Flexibility and Spatial Freedom in Immunostimulatory Activity

Beyond simple length, the flexibility and conformational freedom of the linker are also critical factors. In the development of 6-substituted purine linker amino acid immunostimulants, it was determined that the distance and spatial freedom between the purine nucleus and an amino acid moiety, as defined by the linker's length and rigidity, were key to the compound's activity. nih.gov

This research highlighted that a rigid or overly flexible linker could hinder the optimal interaction of the molecule with its target. The activity was found to be dependent on a combination of factors, including the nature of the 6-substituent on the purine, the type and stereochemistry of the amino acid, and the characteristics of the interconnecting linker. nih.gov This underscores the intricate interplay between different molecular components and the need for a finely tuned linker to achieve the desired biological response.

Computational Chemistry and Molecular Modeling of N Benzhydryl 7h Purin 6 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-benzhydryl-7H-purin-6-amine, this would involve docking the compound into the active site of a specific protein target to predict its binding mode and affinity. This technique is crucial in virtual screening and lead optimization to identify potential drug candidates. A typical study would involve preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of docking software to explore possible binding poses.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following a docking simulation, the resulting poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonding: The purine (B94841) core contains several nitrogen atoms and an amine group that can act as hydrogen bond donors or acceptors, potentially forming crucial interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The benzhydryl group, consisting of two phenyl rings, provides a large hydrophobic surface area that can engage in favorable hydrophobic and π-π stacking interactions with nonpolar residues of a target protein.

A detailed analysis would typically be presented in a table, cataloging each interaction, the participating atoms, and the corresponding distances and angles. Without specific experimental or simulated data for this compound, such a table remains hypothetical.

Binding Affinity Estimation and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy, e.g., in kcal/mol) for each predicted pose. nih.gov These functions are mathematical models that approximate the thermodynamics of the binding event, taking into account factors like electrostatic interactions, van der Waals forces, and desolvation penalties. A lower (more negative) score generally indicates a more favorable binding affinity. Different scoring functions exist, and their accuracy can vary depending on the system being studied. nih.gov The prediction of binding affinities remains a challenging aspect of computational drug design. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to provide insights into the behavior of this compound at an atomic level.

Conformational Analysis and Energy Landscapes

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations of this compound. By calculating the energy of the molecule as a function of its dihedral angles, an energy landscape can be constructed. This landscape reveals the most probable shapes the molecule will adopt, which is critical for understanding how it fits into a receptor's binding site. Such studies often identify global and local energy minima, providing a picture of the molecule's flexibility and preferred geometries. nih.gov

Electrostatic Potential Mapping for Receptor Recognition

A molecular electrostatic potential (MEP) map illustrates the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as a biological receptor. The map shows regions of negative potential (electron-rich, attractive to positive charges) and positive potential (electron-poor, attractive to negative charges). For this compound, the MEP would highlight the electrostatic character of the purine ring's nitrogen atoms and the amine group, guiding the understanding of potential hydrogen bonding and electrostatic interactions with a target protein. nih.gov

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. By simulating the system for nanoseconds or longer, researchers can observe how the initial interactions predicted by docking evolve, confirm the stability of key hydrogen bonds, and gain a more realistic understanding of the binding event in a dynamic, solvated environment. mdpi.comresearchgate.net

Ligand Stability within Protein Binding Pockets

To assess the stability of this compound within a protein's binding pocket, researchers would perform MD simulations of the protein-ligand complex. This would involve:

Docking Studies: Initially, the compound would be computationally "docked" into the binding site of a relevant protein to predict its most likely binding pose.

Molecular Dynamics Simulations: The resulting complex would then be subjected to simulations over a period of nanoseconds or even microseconds. nih.govuzh.ch Analysis of these simulations would yield data on the stability of the interaction, often presented in tables showing:

Root Mean Square Deviation (RMSD): To measure the deviation of the ligand's position from its initial pose over time. A stable RMSD suggests a stable binding mode.

Interaction Energy Calculations: To quantify the strength of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and key amino acid residues in the binding pocket.

Hydrogen Bond Analysis: To identify persistent hydrogen bonds that are crucial for anchoring the ligand.

Without these specific simulations for this compound, no data tables or detailed findings can be generated.

Conformational Changes upon Ligand Binding

The binding of a ligand can induce conformational changes in the target protein, which is often essential for its biological function. nih.gov Computational methods to study this include:

Comparative MD Simulations: Running simulations of the protein both with (holo) and without (apo) the ligand bound.

Root Mean Square Fluctuation (RMSF): Calculating the fluctuation of each amino acid residue to identify regions of the protein that become more or less flexible upon ligand binding.

Principal Component Analysis (PCA): To analyze the collective motions of the protein and identify significant conformational shifts.

This analysis would reveal how the bulky benzhydryl group and the purine core of this compound influence the protein's structure and dynamics. In the absence of such studies, this section cannot be completed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net While QSAR studies exist for various purine derivatives, tandfonline.comnih.govnih.gov none were found that specifically include this compound.

Predictive Models for Biological Activity

To develop a predictive QSAR model, a dataset of structurally related compounds with their measured biological activities (e.g., IC50 values) is required. A statistical model is then built using various molecular descriptors. The resulting model equation would allow for the prediction of activity for new, untested compounds. For purine derivatives, studies have shown that both 2D and 3D-QSAR models can be developed to predict activity against targets like protein kinases. researchgate.nettandfonline.com

Identification of Key Molecular Descriptors

The QSAR analysis would identify which molecular properties are most important for the biological activity of the compounds. These are known as molecular descriptors. For other substituted purine derivatives, identified descriptors have included: tandfonline.comnih.govnih.gov

Steric Properties: Related to the size and shape of the molecule. The bulky benzhydryl group would be a significant steric feature.

Electronic Properties: Describing the distribution of electrons in the molecule, which influences interactions like hydrogen bonding and electrostatic interactions.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Hydrophobicity (LogP): The compound's affinity for fatty versus aqueous environments, which is crucial for membrane permeability and binding to hydrophobic pockets.

A hypothetical data table for key molecular descriptors might look like this, but would require actual QSAR study results:

Descriptor CategoryKey Descriptor ExampleInfluence on Activity
Steric Molar VolumePositive/Negative correlation
Electronic Dipole MomentPositive/Negative correlation
Topological Wiener IndexPositive/Negative correlation
Hydrophobic LogPOptimal range often observed

Without a specific QSAR study on a series of compounds including this compound, it is impossible to identify the actual key descriptors or build a predictive model for its activity.

Preclinical Pharmacological Investigations of N Benzhydryl 7h Purin 6 Amine Analogues

In Vitro Efficacy Studies in Disease Models

Laboratory-based in vitro studies are fundamental in the early assessment of a compound's therapeutic potential. These experiments, conducted on cell lines in a controlled environment, provide initial insights into the biological activity and mechanism of action of drug candidates. Analogues of N-benzhydryl-7H-purin-6-amine have been subjected to a variety of in vitro assays to determine their efficacy in models of cancer, viral infections, and inflammation.

The anti-proliferative effects of purine (B94841) analogues have been demonstrated across a wide array of human cancer cell lines. These compounds exhibit cytotoxic activity by interfering with cellular processes essential for the growth and survival of cancer cells. nih.govnih.gov

A novel class of 4-methylbenzamide (B193301) derivatives incorporating 2,6-substituted purine rings has shown significant inhibitory activity. mdpi.com For instance, two compounds from this series, designated as 7 and 10, were particularly effective against leukemia cell lines, with IC50 values of 1.42 µM and 1.52 µM for HL-60 cells, and 2.27 µM and 2.53 µM for K562 cells, respectively. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com

Similarly, a series of 9-ethyl-9H-purine derivatives demonstrated efficacy against various tumor cells. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of specific chemical groups, such as trifluoromethoxy and trifluoromethyl, was crucial for significant activity against cervical cancer cells. nih.gov Another study on 2,6,9-trisubstituted purines identified compounds with substantial inhibitory effects on the proliferation of leukemia and lymphoma cells, including HL60, K562, and Ramos cell lines, at low concentrations. researchgate.net

The versatility of the purine scaffold is further highlighted by the development of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]-pyrimidin-2-amines, which are potent antimitotic agents. The most active analogue in this series showed growth inhibition in the low nanomolar range against both sensitive and resistant tumor cells in culture. nih.gov Additionally, spiro-oxindoline derivatives based on a pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer. One such compound exhibited an IC50 of 3.05 µM against the MOLT-4 leukemia cell line, outperforming the reference inhibitor nutlin-1. ekb.eg

Table 1: In Vitro Anti-cancer Activity of Selected Purine Analogues This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Measurement Value (µM) Source
4-Methylbenzamide Purine Derivative (Cmpd 7) HL-60 (Leukemia) IC50 1.42 mdpi.com
4-Methylbenzamide Purine Derivative (Cmpd 10) HL-60 (Leukemia) IC50 1.52 mdpi.com
4-Methylbenzamide Purine Derivative (Cmpd 7) K562 (Leukemia) IC50 2.27 mdpi.com
4-Methylbenzamide Purine Derivative (Cmpd 10) K562 (Leukemia) IC50 2.53 mdpi.com
4-Methylbenzamide Purine Derivative (Cmpd 7) OKP-GS (Renal Carcinoma) IC50 4.56 mdpi.com
Spiro-oxindoline Pyrazolo[3,4-b]Pyridine (Cmpd 7f) MOLT-4 (Leukemia) IC50 3.05 ekb.eg
9-Ethyl-9H-purine Derivative (Cmpd 4f) Osteosarcoma & Ovarian Cancer - Significant Inhibition nih.gov
2,6,9-Trisubstituted Purine Leukemia & Lymphoma Cells - Significant Inhibition researchgate.net

The structural similarity of purine analogues to natural nucleosides allows them to interfere with viral replication, making them a cornerstone of antiviral research. A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogues were evaluated for their activity against influenza A virus strains H1N1 and H3N2. nih.gov Among these, compound 5z was particularly potent, with IC50 values of 3.95 µM against H1N1 and 3.61 µM against H3N2. nih.gov

Research into benzo-heterocyclic amine derivatives has also yielded compounds with broad-spectrum antiviral activity. nih.gov Notably, compounds 3f and 3g demonstrated potent activity against both RNA viruses, such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus, and the DNA virus, Hepatitis B virus (HBV), with IC50 values in the low micromolar range. nih.gov Another purine analogue, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, showed significant inhibitory effects against cowpox virus in vitro. usda.gov

Table 2: In Vitro Antiviral Activity of Selected Purine Analogues This table is interactive. You can sort and filter the data.

Compound Class Viral Strain Measurement Value (µM) Source
7-Deaza Purine Nucleoside (Cmpd 5z) Influenza A (H1N1) IC50 3.95 nih.gov
7-Deaza Purine Nucleoside (Cmpd 5z) Influenza A (H3N2) IC50 3.61 nih.gov
7-Deaza Purine Nucleoside (Cmpd 5x) Influenza A (H1N1) IC50 5.88 nih.gov
7-Deaza Purine Nucleoside (Cmpd 5x) Influenza A (H3N2) IC50 6.95 nih.gov
Benzo-heterocyclic Amine (Cmpd 3f) RNA and DNA Viruses IC50 3.21–5.06 nih.gov
Benzo-heterocyclic Amine (Cmpd 3g) RNA and DNA Viruses IC50 0.71–34.87 nih.gov

Certain purine analogues have been investigated for their ability to modulate the immune system and reduce inflammation. One study identified a substituted 6-(benzylamino) purine riboside that demonstrated potent anti-inflammatory effects in vitro. bioworld.com This compound was found to inhibit the release of interleukin-8 (IL-8), superoxide (B77818) generation, and myeloperoxidase release from human blood neutrophils, with IC50 values of 50 nM, 5 nM, and 4 nM, respectively. bioworld.com These findings suggest a strong potential for controlling neutrophil-mediated inflammation.

Furthermore, the development of 8-aminopurine-2,6-dione-based compounds as phosphodiesterase (PDE) inhibitors points to their potential use as anti-inflammatory agents, particularly in the context of respiratory diseases like asthma. nih.gov

In Vivo Efficacy Assessment in Relevant Animal Models

Following promising in vitro results, the efficacy of lead compounds is evaluated in vivo using animal models that mimic human diseases. These studies are critical for understanding how a drug candidate behaves in a complex biological system.

The anti-tumor activity of purine analogues observed in cell cultures has been successfully translated into animal models. A study on pyrazolo[3,4-d]pyrimidine-6-amine-based compounds, which act as inhibitors of the mitochondrial protein TRAP1, showed excellent anti-cancer efficiency in various cancer cells. nih.gov When tested in vivo, two lead compounds, 47 and 48, significantly reduced tumor growth in mouse xenograft models of prostate cancer (PC3). nih.gov Similarly, a related spiro-oxindole compound was reported to cause rapid and complete tumor regression in two different xenograft models of human cancers. ekb.eg

The in vivo efficacy of purine-related compounds has also been confirmed in animal models of infectious diseases. The antiviral agent verdinexor (B611663) was evaluated in both mouse and ferret models of influenza A virus infection. plos.orgnih.gov In mice, treatment with verdinexor limited virus shedding and reduced the expression of pro-inflammatory cytokines in the lungs. nih.gov In the ferret model, verdinexor-treated animals exhibited reduced lung pathology and a lower viral burden. nih.gov

Another study demonstrated that 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine was effective in treating lethal cowpox virus respiratory infections in mice, further validating the in vivo potential of this class of compounds against viral pathogens. usda.gov

ADME Predictions and Early Pharmacokinetic Profiling (Excluding Clinical Data)

This section focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for determining its drug-like potential. Early profiling often relies on a combination of computational (in silico) models and in vitro experiments.

Future Directions and Therapeutic Potential of N Benzhydryl 7h Purin 6 Amine Research

Development of Novel N-benzhydryl-7H-purin-6-amine Scaffolds for Enhanced Potency and Selectivity

The development of novel scaffolds is a cornerstone of modern medicinal chemistry, aiming to improve the efficacy and specificity of drug candidates. For a compound like this compound, this would theoretically involve modifying its core structure to enhance its interaction with biological targets. However, without foundational data on its existing biological activity and molecular targets, any proposed modifications would be purely hypothetical. The process typically involves creating a library of analogues by altering various functional groups on the purine (B94841) and benzhydryl moieties and then screening them for improved performance. The goal is to identify structural changes that lead to higher potency and selectivity, thereby maximizing therapeutic effects while minimizing off-target interactions.

Exploration of Combination Therapies with Existing Therapeutic Agents

Combination therapy is a common strategy to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. In the context of this compound, this would involve pairing it with existing drugs to achieve synergistic effects. For instance, if the compound were found to have cytostatic properties, it could potentially be combined with cytotoxic agents in cancer therapy. However, the rational design of such combination therapies is contingent on a thorough understanding of the compound's mechanism of action, which is currently unknown. Without this crucial information, identifying suitable therapeutic partners remains a significant challenge.

Advancements in Targeted Drug Delivery Systems for this compound Analogues

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing systemic side effects. For analogues of this compound, this could involve encapsulation in nanoparticles, conjugation to antibodies, or the use of other carrier molecules to direct the drug to specific cells or tissues. nih.gov The development of such systems requires knowledge of the physicochemical properties of the drug analogues and the specific biological environment of the target site. Given the lack of data on this compound, research in this area is currently at a standstill.

Unraveling Undiscovered Biological Targets and Mechanisms for this compound

Identifying the biological targets and elucidating the mechanism of action of a compound are fundamental steps in its development as a therapeutic agent. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover the molecular partners of this compound within the cell. The benzhydryl amine group is a known pharmacophore in various biologically active molecules. nih.gov However, without initial bioactivity data to guide these investigations, the search for its targets is akin to searching for a needle in a haystack. Understanding its mechanism of action is critical for predicting its therapeutic effects and potential side effects.

Bridging Basic Research on this compound to Translational Applications

The translation of basic scientific discoveries into clinical applications is a long and complex process. For this compound, the journey from the laboratory to the clinic is yet to begin. The initial and most critical step is to conduct comprehensive preclinical studies to evaluate its biological activity, toxicity, and pharmacokinetic profile. These foundational studies are essential to establish a rationale for its potential therapeutic use. Without this fundamental research, any discussion of translational applications remains premature. The broader field of purine chemistry continues to yield promising therapeutic candidates, but the specific potential of this compound can only be determined through dedicated and systematic investigation.

Q & A

Basic: How can researchers optimize the synthetic yield of N-benzhydryl-7H-purin-6-amine?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including alkylation and substitution at the purine core. Key optimization steps include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., acid-catalyzed deprotection) to minimize side reactions .
  • Reagent Purity : Use high-purity alkylating agents (e.g., benzhydryl halides) to ensure selective substitution at the purine N6 position .
  • Reaction Time : Monitor reaction progress via TLC or HPLC to avoid over-alkylation, which can lead to byproducts like N7-substituted isomers .
    Automated reactors with real-time monitoring are recommended for reproducibility in scaling up .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel columns with gradient elution (e.g., cyclohexane/ethyl acetate 3:7 → 1:1) to separate the target compound from unreacted intermediates .
  • Recrystallization : Ethanol or methanol is ideal for recrystallization due to the compound’s moderate solubility in polar solvents .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve trace impurities, particularly regioisomers .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the benzhydryl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) to assess steric/electronic effects on target binding .
  • Biological Assays : Test analogues against kinase panels (e.g., EGFR, CDK2) to map inhibitory selectivity. Use IC₅₀ comparisons to identify critical substituents .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP-binding pockets .
  • Data Validation : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics) to rule out assay-specific artifacts .

Advanced: How can researchers resolve contradictions in reported biological activity data for purine derivatives like this compound?

Methodological Answer:

  • Batch Analysis : Compare purity profiles (HPLC/MS) of compound batches to rule out impurity-driven discrepancies .
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability in IC₅₀ measurements .
  • Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain divergent activity .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for experimental heterogeneity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry, with characteristic shifts for purine H8 (δ ~8.3 ppm) and benzhydryl protons (δ ~5.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions ([M+H]⁺) and fragments (e.g., loss of benzhydryl group) .
  • X-ray Crystallography : Resolve crystal structures (e.g., using SHELXL ) to confirm stereochemistry and packing interactions influencing solubility .

Advanced: How can researchers identify molecular targets of this compound in cancer cells?

Methodological Answer:

  • Chemical Proteomics : Use affinity pulldown with biotinylated analogues and LC-MS/MS to identify binding proteins .
  • RNAi Screening : Perform genome-wide siRNA screens to pinpoint genes whose knockdown rescues compound-induced cytotoxicity .
  • Thermal Shift Assays : Monitor protein thermal stability shifts (CETSA) to validate direct target engagement .
  • Pathway Analysis : Integrate transcriptomic data (RNA-seq) to map affected signaling pathways (e.g., MAPK, PI3K/AKT) .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

  • pH Optimization : Store solutions at pH 7–8 (buffered with Tris-HCl) to prevent acid-catalyzed hydrolysis of the benzhydryl group .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Light Protection : Use amber vials to block UV-induced degradation, as purine derivatives are photosensitive .

Basic: What safety precautions are critical during the synthesis of this compound?

Methodological Answer:

  • Reactive Intermediates : Handle triflic acid (used in deprotection) in anhydrous conditions under inert gas (N₂/Ar) to avoid exothermic reactions .
  • Carcinogenicity Screening : Test intermediates for nitrosamine contamination (e.g., via LC-MS/MS) per EMA guidelines .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to prevent corrosion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.